Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with di-tert-butyl dicarbonate in the presence of a base such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
[ \text{4-chloropyridin-2-amine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyridine ring.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Hydrolysis: 4-chloropyridin-2-amine and carbon dioxide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology and Medicine:
- Investigated for potential pharmacological activities.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl (4-aminopyridin-2-yl)carbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (4-bromopyridin-2-yl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the pyridine ring (e.g., amino, methyl, bromo) affects the compound’s reactivity and properties.
- Reactivity: The chloro group in tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate makes it more susceptible to nucleophilic substitution compared to its analogs.
- Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(4-chloropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIIHUOFOCDSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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